

Spectroscopic Profile of 4-Methacryloyloxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Benzoylphenyl methacrylate*

Cat. No.: *B1600103*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methacryloyloxybenzophenone (4-M-BP), a benzophenone derivative of significant interest in polymer chemistry and various biomedical applications. This document compiles available spectroscopic information, details experimental protocols for obtaining such data, and presents a logical framework for understanding the structure-spectra correlation.

Chemical Structure and Properties

4-Methacryloyloxybenzophenone, also known as **4-benzoylphenyl methacrylate**, is a solid organic compound with the chemical formula $C_{17}H_{14}O_3$ and a molecular weight of 266.29 g/mol [1][2]. Its structure features a benzophenone core functionalized with a methacryloyl group at the 4-position of one of the phenyl rings. This unique combination of a photoactive benzophenone moiety and a polymerizable methacrylate group makes it a valuable monomer in the synthesis of photo-crosslinkable polymers and coatings.

Key Identifiers:

- CAS Number: 56467-43-7 [1][3]
- Molecular Formula: $C_{17}H_{14}O_3$ [1][2]

Spectroscopic Data Summary

While a complete, publicly available dataset of all spectroscopic parameters for 4-Methacryloyloxybenzophenone is not readily found in a single source, the following tables summarize the expected and reported characteristic spectroscopic features based on the analysis of its chemical structure and data from closely related compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for 4-Methacryloyloxybenzophenone

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~ 7.8 - 7.4	Multiplet	9	Aromatic protons (Benzophenone moiety)
~ 6.3	Singlet	1	Vinylic proton (methacrylate)
~ 5.7	Singlet	1	Vinylic proton (methacrylate)
~ 2.1	Singlet	3	Methyl protons (methacrylate)

Note: Predicted values are based on the analysis of similar benzophenone and methacrylate compounds.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 4-Methacryloyloxybenzophenone

Chemical Shift (δ) (ppm)	Assignment
~ 196	Carbonyl carbon (Benzophenone)
~ 165	Carbonyl carbon (Methacrylate)
~ 155 - 128	Aromatic carbons (Benzophenone moiety)
~ 136	Quaternary vinylic carbon (methacrylate)
~ 127	Methylene vinylic carbon (methacrylate)
~ 18	Methyl carbon (methacrylate)

Note: Predicted values are based on the analysis of similar benzophenone and methacrylate compounds.

Table 3: Key FTIR Absorption Bands for 4-Methacryloyloxybenzophenone

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3100 - 3000	Medium	C-H stretch (Aromatic)
~ 2950 - 2850	Medium	C-H stretch (Aliphatic - CH_3)
~ 1720	Strong	C=O stretch (Ester)
~ 1660	Strong	C=O stretch (Benzophenone)
~ 1640	Medium	C=C stretch (Vinylic)
~ 1600, 1580, 1450	Medium	C=C stretch (Aromatic ring)
~ 1200 - 1100	Strong	C-O stretch (Ester)

Note: These are characteristic absorption regions for the functional groups present in the molecule.

Table 4: UV-Vis Spectroscopic Data for 4-Methacryloyloxybenzophenone

Wavelength (λ_{max}) (nm)	Molar Absorptivity (ϵ) (L mol $^{-1}$ cm $^{-1}$)	Solvent
~ 260	Not available	Common organic solvents
~ 340	Not available	Common organic solvents

Note: Benzophenone and its derivatives typically exhibit two main absorption bands corresponding to $\pi \rightarrow \pi$ and $n \rightarrow \pi^*$ electronic transitions. The exact λ_{max} and ϵ values can be solvent-dependent.*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 4-Methacryloyloxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

- Accurately weigh 5-10 mg of 4-Methacryloyloxybenzophenone for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.

- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

- Pulse Program: Standard proton-decoupled experiment.
- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid 4-Methacryloyloxybenzophenone sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Collect a background spectrum of the empty ATR crystal before running the sample.

Data Processing:

- The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks corresponding to the functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of 4-Methacryloyloxybenzophenone of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).
- From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 10^{-5} to 10^{-4} M.

Data Acquisition:

- Wavelength Range: 200 to 600 nm.
- Scan Speed: Medium.

- Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a blank and the other with the sample solution.
- Record the absorbance spectrum.

Data Analysis:

- Identify the wavelength(s) of maximum absorbance (λ_{max}).
- If the concentration and path length are known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 4-Methacryloyloxybenzophenone, from sample preparation to data analysis and structure confirmation.

Figure 1. Experimental Workflow for Spectroscopic Characterization

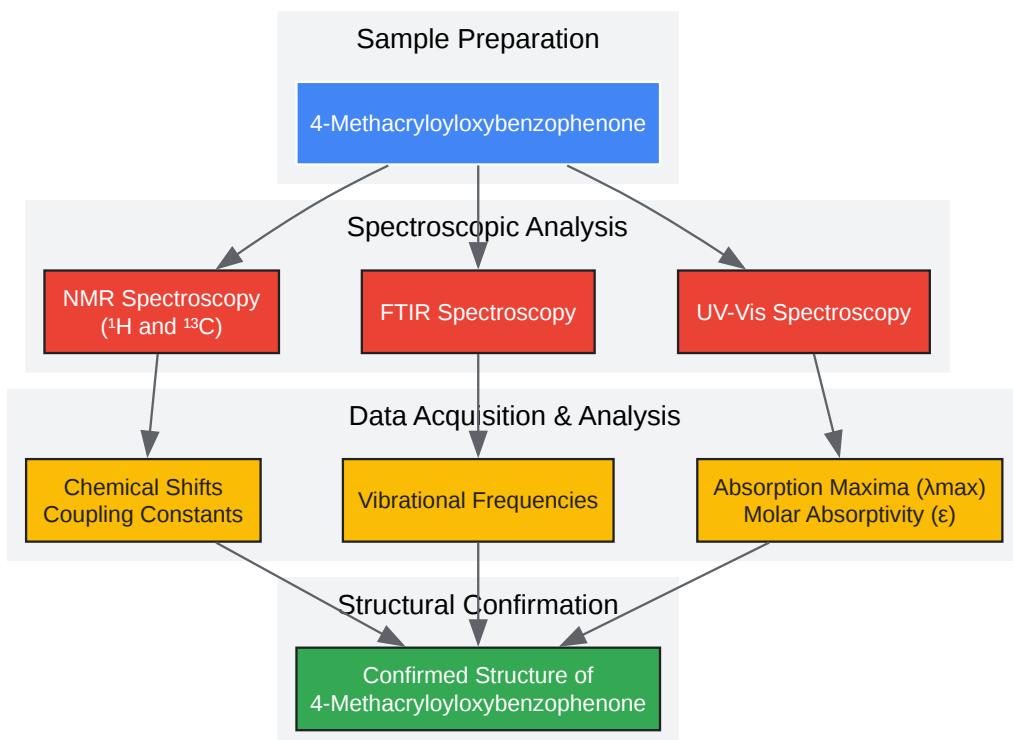

[Click to download full resolution via product page](#)

Figure 1. Experimental Workflow for Spectroscopic Characterization

This technical guide serves as a foundational resource for professionals working with 4-Methacryloyloxybenzophenone. While complete experimental data is not always readily available in public domains, the provided information on expected spectroscopic characteristics and detailed experimental protocols will aid in the successful characterization and application of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. guidechem.com [guidechem.com]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methacryloyloxybenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600103#4-methacryloyloxybenzophenone-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

